4-O-Benzyl-3-hydroxy Tyrosol a-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

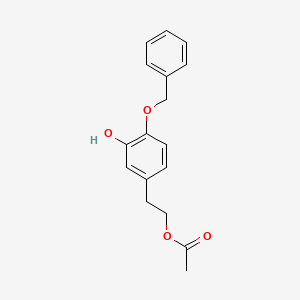

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate is a chemical compound with the molecular formula C17H18O4 and a molecular weight of 286.32 g/mol. It is also known by its IUPAC name, 2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl acetate. This compound is an intermediate in the preparation of Hydroxy Tyrosol, which is known for its antioxidant properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate typically involves the reaction of 3-hydroxy-4-(phenylmethoxy)benzeneethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted benzyl compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms of Action

The chemical structure of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate includes a hydroxyl group and a benzyl group that enhance its lipophilicity, thus improving its bioavailability. The compound exhibits potent antioxidant properties, primarily through the scavenging of free radicals, which helps protect cells from oxidative stress.

Key Mechanisms:

- Antioxidant Activity: The presence of hydroxyl groups allows for effective radical scavenging.

- Anti-inflammatory Effects: It reduces inflammatory markers and mediates pathways involved in inflammation .

- Anticancer Potential: In vitro studies suggest that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacological Applications

4-O-Benzyl-3-hydroxy Tyrosol α-Acetate has been studied for its potential therapeutic effects in several diseases:

- Cardiovascular Health: Research indicates that this compound can lower lipid levels and reduce oxidative stress in cardiovascular tissues, which may help prevent atherosclerosis .

- Cancer Treatment: Its anticancer properties have been explored across multiple cancer types, including colon and breast cancer. Studies show that it can induce apoptosis in cancer cells and inhibit tumor growth .

- Neuroprotection: The compound exhibits protective effects against neurodegenerative diseases by mitigating oxidative damage to neurons .

Nutritional Applications

Due to its antioxidant properties, 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is being researched for its role in enhancing the nutritional quality of food products:

- Food Preservation: Its ability to scavenge free radicals makes it a candidate for natural preservatives in food products, potentially extending shelf life and maintaining quality.

- Dietary Supplements: The compound is being evaluated for inclusion in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation .

Case Study 1: Antioxidant Efficacy

A study conducted on endothelial cells demonstrated that pretreatment with hydroxytyrosol derivatives significantly reduced oxidative stress markers and improved cellular health. This suggests potential applications for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate in cardiovascular therapies .

Case Study 2: Cancer Cell Inhibition

In vitro studies on colon cancer cells showed that treatment with hydroxytyrosol derivatives led to reduced cell viability and increased apoptosis rates. This highlights the potential of 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate as an adjunct therapy in cancer treatment protocols .

Mecanismo De Acción

The mechanism of action of 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by modulating oxidative stress pathways and inhibiting free radical formation. This leads to a reduction in cellular damage and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

Hydroxy Tyrosol: Known for its potent antioxidant properties.

Tyrosol: Another antioxidant compound with similar structure but lacking the benzyl group.

4-O-Benzyl Tyrosol: Similar structure but without the hydroxyl group at the 3-position.

Uniqueness

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and benzyl groups enhances its antioxidant properties and makes it a valuable intermediate in synthetic chemistry.

Actividad Biológica

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate is a derivative of hydroxytyrosol, a phenolic compound predominantly found in olives and olive oil. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound (CAS No. 1333081-71-2) is characterized by the following structural formula:

The compound features a benzyl group at the 4-position and an acetate group at the 3-hydroxy position, which influences its solubility and reactivity compared to hydroxytyrosol.

Antioxidant Activity

Mechanism of Action:

The antioxidant properties of this compound are primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that it exhibits a potent capacity to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Research Findings:

- A comparative study showed that hydroxytyrosol acetate, including its derivatives like this compound, demonstrated antioxidant activity comparable to that of other olive oil polyphenols .

- The compound has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further contributing to its protective effects against oxidative stress .

Anti-inflammatory Effects

Mechanism of Action:

The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Research Findings:

- In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory markers such as TNF-α and IL-6 in human endothelial cells .

- Animal studies have shown that pre-treatment with this compound can mitigate inflammation-induced insulin resistance and hepatic steatosis by reducing nitrosative stress in liver tissues .

Anticancer Activity

Mechanism of Action:

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. It affects various signaling pathways involved in cell proliferation and survival.

Research Findings:

- In vitro studies have indicated that this compound can induce apoptosis in several cancer cell lines, including colon and breast cancer cells, through the activation of caspase cascades .

- A notable study reported that treatment with hydroxytyrosol derivatives led to cell cycle arrest and increased the Bax/Bcl-2 ratio in pancreatic cancer cells, suggesting its role in promoting apoptotic pathways .

Case Studies

-

Case Study on Antioxidant Effects:

- A clinical trial involving healthy volunteers assessed the effects of olive mill wastewater extract enriched with hydroxytyrosol derivatives. Results indicated significant improvements in antioxidant profiles post-supplementation, highlighting the relevance of these compounds in enhancing systemic antioxidant defenses .

- Case Study on Anti-inflammatory Effects:

Propiedades

IUPAC Name |

2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-13(18)20-10-9-14-7-8-17(16(19)11-14)21-12-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOISVUILINXQEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.